![molecular formula C11H13NO3 B188982 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one CAS No. 120686-08-0](/img/structure/B188982.png)
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one is a spirocyclic compound characterized by a unique structure where a 1,3-dioxolane ring is fused to a tetrahydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of a suitable quinoline derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing catalysts and automated systems to streamline the synthesis and purification steps.
化学反应分析
Types of Reactions
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogenated derivatives can be synthesized using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one, each with distinct chemical and physical properties.
科学研究应用
Structural Characteristics
The compound features a complex structure combining a tetrahydroquinoline moiety with a dioxolane ring. Its empirical formula is C11H13NO3 with a molecular weight of approximately 219.23 g/mol. The spirocyclic nature of this compound allows for significant structural diversity, which can be exploited in drug design and development.
Neuroprotective Effects
Research indicates that derivatives of this compound exhibit significant neuroprotective effects. Studies have demonstrated its potential in targeting neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells. The unique structural features contribute to its interaction with various biological targets involved in neuroprotection .
Antimicrobial Properties
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents .
Anticoagulant Activity
Some studies have explored the potential anticoagulant activity of compounds related to this compound. These compounds have shown promise as inhibitors of blood coagulation factors such as Xa and XIa . This application could lead to advancements in treatments for thrombosis and other coagulation disorders.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Neuroprotection | Demonstrated reduced neuronal apoptosis in vitro; potential for Alzheimer's treatment. |
Study B | Antimicrobial Activity | Inhibition of E. coli and S. aureus growth; suggests use in developing new antibiotics. |
Study C | Anticoagulant Activity | Inhibition of factor Xa; potential application in anticoagulation therapies. |
作用机制
The mechanism of action of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential in therapeutic applications.
相似化合物的比较
Similar Compounds
- Spiro[1,3-dioxolane-2,5’-tetramethyl-hexahydro-3’,9’-methanonaphthalene]
- Spiro[1,3-dioxolane-2,1’-naphthalen]-6’-one
- Spiro[1,3-dioxolane-2,1’-indolizine]-7’-acetic acid
Uniqueness
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one stands out due to its specific combination of the dioxolane and tetrahydroquinoline rings, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
生物活性
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one (CAS No. 120686-08-0) is a spirocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a tetrahydroquinoline moiety with a dioxolane ring, which may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H13NO3
- Molecular Weight: 219.23 g/mol
- IUPAC Name: spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between suitable quinoline derivatives and dioxolane precursors under controlled conditions. Common methods include:
- Condensation Reactions: These are often performed under acidic or basic conditions to facilitate the formation of the spirocyclic structure.
- Pd-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed cross-coupling techniques to enhance yield and purity during synthesis .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activities. A study evaluating various quinoline derivatives demonstrated their efficacy against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
3b | MDA-MB-231 | 28 |
4e | PC-3 | 32 |
6Br-CaQ | MDA-MB-231 | 10 |
The compounds were shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner . Notably, the compound 3b displayed a remarkable capacity to decrease CDK-1 client protein levels while stabilizing Hsp90 and Hsp70 without triggering the heat shock response .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The spirocyclic structure allows for effective binding to enzyme active sites.
- Signal Transduction Modulation: The compound may influence pathways related to cell survival and proliferation by modulating protein interactions involved in these processes .
Study on Antiproliferative Activity
In a comprehensive study on the antiproliferative effects of various quinoline derivatives:
- Methodology: The viability of cancer cells was assessed using MTS assays after treatment with different concentrations of compounds over a period of 72 hours.
- Findings: Compounds demonstrated significant growth inhibition in MDA-MB-231 and PC-3 cell lines at concentrations ranging from 10 µM to 25 µM. The most potent derivatives reduced cell viability significantly below 50% at higher concentrations .
Toxicological Assessment
Toxicological evaluations indicate that while these compounds exhibit potent anticancer effects, they also need thorough assessment for cytotoxicity against normal cells. In vitro studies showed that most compounds had minimal effects on human fetal lung fibroblast cells (MRC-5), indicating a degree of selectivity towards cancerous cells .
属性
IUPAC Name |
spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-2-1-8-7-11(14-5-6-15-11)4-3-9(8)12-10/h1-2H,3-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJILKSBZWGQKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1NC(=O)C=C3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。